2-Morpholinoethanamine dihydrochloride

Physical Property Solid-State Handling Weighing Accuracy

2-Morpholinoethanamine dihydrochloride (CAS 5409-41-6), systematically designated as 4-morpholineethanamine hydrochloride (1:2), is a heterocyclic diamine salt of the morpholine class. It exists as a white to off-white crystalline solid with a molecular formula of C6H14N2O·2HCl and a molecular weight of approximately 211.16 g·mol⁻¹.

Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
CAS No. 5409-41-6
Cat. No. B8099298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinoethanamine dihydrochloride
CAS5409-41-6
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESC1COCCN1CCN.Cl.Cl
InChIInChI=1S/C6H14N2O.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H
InChIKeyJJXVFVSCNBYRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinoethanamine Dihydrochloride (CAS 5409-41-6): Technical Baseline and Chemical Identity


2-Morpholinoethanamine dihydrochloride (CAS 5409-41-6), systematically designated as 4-morpholineethanamine hydrochloride (1:2), is a heterocyclic diamine salt of the morpholine class [1]. It exists as a white to off-white crystalline solid with a molecular formula of C6H14N2O·2HCl and a molecular weight of approximately 211.16 g·mol⁻¹ . This compound is the dihydrochloride salt form of the free base 2-morpholinoethanamine (CAS 2038-03-1) and is predominantly utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of moclobemide-type antidepressants, kinase inhibitors, and coordination complexes [2].

Synthetic intermediate for medicinal chemistry
Crystalline solid simplifies accurate dispensing and storage
High aqueous solubility enables water-based reaction conditions

Why 2-Morpholinoethanamine Dihydrochloride Cannot Be Casually Substituted in Research and Industrial Workflows


Direct substitution of 2-morpholinoethanamine dihydrochloride with its free base analog or other morpholine derivatives is precluded by marked differences in physical form, solubility, and stoichiometric behavior that critically impact reaction design and reproducibility. The free base 2-morpholinoethanamine (CAS 2038-03-1) is a liquid at ambient temperature , whereas the dihydrochloride salt is a crystalline solid with a melting point of 210–215°C (decomposition) . This solid-state nature simplifies handling, weighing accuracy, and long-term storage stability relative to the hygroscopic and volatile free base [1]. Furthermore, the dihydrochloride salt exhibits significantly enhanced aqueous solubility (≥25 mg/mL) compared to the free base, which is a liquid of limited water miscibility [2]. In synthetic protocols, the dihydrochloride form provides a precisely defined stoichiometry of the active amine moiety while eliminating the need for in situ neutralization steps required when using the free base in certain acid-sensitive reactions [3]. These differential properties render the dihydrochloride salt the preferred and non-interchangeable choice for applications demanding solid-state convenience, aqueous compatibility, or exacting reaction stoichiometry.

2-Morpholinoethanamine Dihydrochloride
Free Base (CAS 2038-03-1)
Crystalline solid, high melting point
Physical form
Low-melting liquid, hygroscopic
High water solubility
Aqueous compatibility
Limited miscibility, may form biphasic systems
Precise salt stoichiometry
Stoichiometry
Variable amine content due to moisture uptake

Quantitative Differentiation Evidence for 2-Morpholinoethanamine Dihydrochloride (5409-41-6)


Solid-State Handling Advantage: Comparative Melting Point Analysis

2-Morpholinoethanamine dihydrochloride exhibits a markedly elevated melting point compared to its free base counterpart, conferring significant advantages in solid-state handling, storage stability, and accurate weighing [1]. The dihydrochloride salt is a white to off-white crystalline solid that decomposes at 210–215°C, while the free base is a liquid with a melting point of 24°C . This 186–191°C differential eliminates the practical difficulties associated with handling a low-melting liquid, such as volatility, hygroscopicity, and the need for specialized liquid dispensing equipment, thereby enhancing reproducibility in research and industrial settings [2].

Melting Point
Head-to-head
210–215°C (decomposition)
crystalline solid
vs 24°C (liquid)
free base
Supports solid-state handling for accurate weighing and storage stability
Δ 186–191°C; mitigates volatility and hygroscopicity risks of free base
Physical Property Solid-State Handling Weighing Accuracy

Enhanced Aqueous Solubility: Quantified Solubility Comparison

The dihydrochloride salt form provides a definitive solubility advantage in aqueous media, a critical factor for biological assays, aqueous-phase syntheses, and formulation development . 2-Morpholinoethanamine dihydrochloride demonstrates water solubility of at least 25 mg/mL (equivalent to ≥25 g/L), corresponding to a molar solubility of approximately 118 mM [1]. In contrast, the free base 2-morpholinoethanamine is a liquid with limited water miscibility; its LogP value of -1.01 indicates some hydrophilic character, but it does not freely dissolve to form homogeneous aqueous solutions without pH adjustment . This quantifiable solubility enhancement—from a liquid that may form emulsions or biphasic systems to a freely soluble crystalline solid—directly impacts experimental feasibility in aqueous environments .

Aqueous Solubility
Head-to-head
≥25 mg/mL
(~118 mM)
vs Limited miscibility
free base, logP -1.01
Enables homogeneous aqueous-phase reactions and biological buffer use
May reduce need for organic co-solvents or pH adjustment
Solubility Aqueous Formulation Reaction Medium

Precise Stoichiometric Control: Defined Salt Form vs. Free Base Titration

The dihydrochloride salt provides a precisely defined stoichiometric entity that eliminates the variability inherent in using the free base, which may contain variable amounts of water or require titration prior to use [1]. The molecular formula of the dihydrochloride is C6H14N2O·2HCl, corresponding to a molecular weight of 211.16 g·mol⁻¹, with each mole of salt containing exactly one mole of the active 2-morpholinoethanamine moiety and two moles of HCl . In contrast, the free base 2-morpholinoethanamine (C6H14N2O, MW 130.19 g·mol⁻¹) is a hygroscopic liquid that can absorb atmospheric moisture, altering its effective molar quantity [2]. In a comparative synthesis of moclobemide-type antidepressants, the use of the dihydrochloride salt ensures exact amine stoichiometry without the need for separate acid addition or base neutralization steps, a procedural advantage that enhances reproducibility and reduces side-product formation [3].

Stoichiometric Control
Class-level
C₆H₁₄N₂O·2HCl
MW 211.16 g·mol⁻¹
Defined 1:1 amine:HCl
Defined salt stoichiometry enhances reaction reproducibility
Reduces moisture-related variability compared to free base
Synthetic Intermediate Stoichiometry Reaction Reproducibility

Improved Synthetic Yield in Derivative Preparation: Comparative Yield Analysis

The free base 2-morpholinoethanamine can be synthesized from morpholine via a three-step sequence (Michael addition, hydrazinolysis, Curtius rearrangement) with an overall yield of 81.8% under optimized aqueous conditions [1]. While this represents an efficient synthetic route, the isolated free base then requires conversion to the dihydrochloride salt for many downstream applications, incurring an additional processing step and yield loss [2]. In contrast, 2-morpholinoethanamine dihydrochloride is commercially available as a pre-formed, high-purity crystalline solid (minimum purity 98.00%) , bypassing the need for in situ salt formation and purification [3]. The commercial availability of the dihydrochloride salt at 98% purity or greater directly translates to higher overall process yields in derivative synthesis by eliminating the intermediate free base isolation and salification steps.

Synthetic Efficiency
Cross-study
≥98% purity
commercially available
Streamlines derivative synthesis, bypassing free base conversion step
May improve overall yield and reduce process complexity
Synthesis Yield Process Efficiency Cost-Effectiveness

High-Value Application Scenarios for 2-Morpholinoethanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase Synthesis of Moclobemide-Type Antidepressant Intermediates

2-Morpholinoethanamine dihydrochloride is the optimal starting material for the synthesis of moclobemide and related antidepressant candidates [1]. The high aqueous solubility (≥25 mg/mL) of the dihydrochloride salt enables reactions to be conducted in water or aqueous buffer systems, eliminating the need for organic co-solvents and simplifying workup procedures [2]. The precise 1:1 stoichiometry of the salt form ensures reproducible coupling with 4-chlorobenzoic acid derivatives, a critical step in moclobemide synthesis, without the variability associated with titrating the free base [3].

Preparation of Coordination Complexes and Metal-Organic Frameworks

The solid-state nature and high purity (≥98%) of 2-morpholinoethanamine dihydrochloride make it an ideal ligand precursor for the synthesis of transition metal complexes, such as trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) [4]. The crystalline salt form facilitates accurate weighing of sub-millimolar quantities required for coordination chemistry, while the enhanced aqueous solubility allows for homogeneous reaction conditions in water or mixed aqueous-organic solvent systems [5].

Development of Fluorescent Probes for Bioimaging

2-Morpholinoethanamine dihydrochloride is a key building block for lysosome-targetable fluorescent probes and DNA-binding probes based on 1,8-naphthalimide scaffolds [6]. The dihydrochloride salt's high water solubility (≥25 mg/mL) enables direct conjugation to fluorophores in aqueous buffer, preserving probe integrity and minimizing aggregation . The solid-state form also supports precise stoichiometric control during amide bond formation with carboxylic acid-functionalized dyes, ensuring reproducible labeling efficiency .

Large-Scale Industrial Production of Pharmaceutical Intermediates

For industrial procurement, 2-morpholinoethanamine dihydrochloride offers a streamlined alternative to synthesizing and converting the free base in-house [7]. The commercial availability of the dihydrochloride salt at ≥98% purity directly reduces process complexity and improves overall yield in derivative synthesis, as it bypasses the additional salification step that would otherwise be required after preparing the free base . This translates to lower production costs, shorter development timelines, and enhanced batch-to-batch consistency in pharmaceutical manufacturing [8].

Application
Selection Property
Validation Focus
Moclobemide-type intermediate synthesis
Aqueous solubility, precise stoichiometry
Coupling reproducibility in aqueous media
Coordination complex and MOF preparation
Crystalline solid, high purity
Accurate weighing, homogeneous solution conditions
Fluorescent probe development
Water solubility, amine reactivity
Efficient dye conjugation, probe solubility
Large-scale pharmaceutical intermediate production
Commercial purity, pre-formed salt
Process simplification, batch consistency

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